

A Comparative Guide to the Chemical Reactivity of 3,3,5,5-Tetramethylcyclohexanone

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Compound of Interest

Compound Name: 3,3,5,5-Tetramethylcyclohexanone

Cat. No.: B079423

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Introduction

3,3,5,5-Tetramethylcyclohexanone is a symmetrically substituted cyclic ketone. Its highly substituted nature, with four methyl groups flanking the carbonyl group, presents unique steric and electronic properties that influence its reactivity. While specific cross-reactivity studies in a biological context are not extensively documented in publicly available literature, a thorough understanding of its chemical reactivity with various classes of reagents is crucial for its application in chemical synthesis and drug development. This guide provides a comparative overview of the predicted reactivity of **3,3,5,5-tetramethylcyclohexanone** with several common reagents, based on established principles of organic chemistry and data from analogous structures. The experimental protocols provided are adapted from established methodologies for similar ketones and should be considered as starting points for optimization.

Reactivity Overview

The central feature of **3,3,5,5-tetramethylcyclohexanone**'s reactivity is the carbonyl group (C=O). This group is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. However, the presence of two gem-dimethyl groups at the C3 and C5 positions creates significant steric hindrance around the carbonyl carbon, which is expected to decrease the rate of nucleophilic attack compared to less substituted cyclohexanones.

Comparison of Key Reactions

This section details the predicted outcomes and provides experimental protocols for the reaction of **3,3,5,5-tetramethylcyclohexanone** with various classes of reagents.

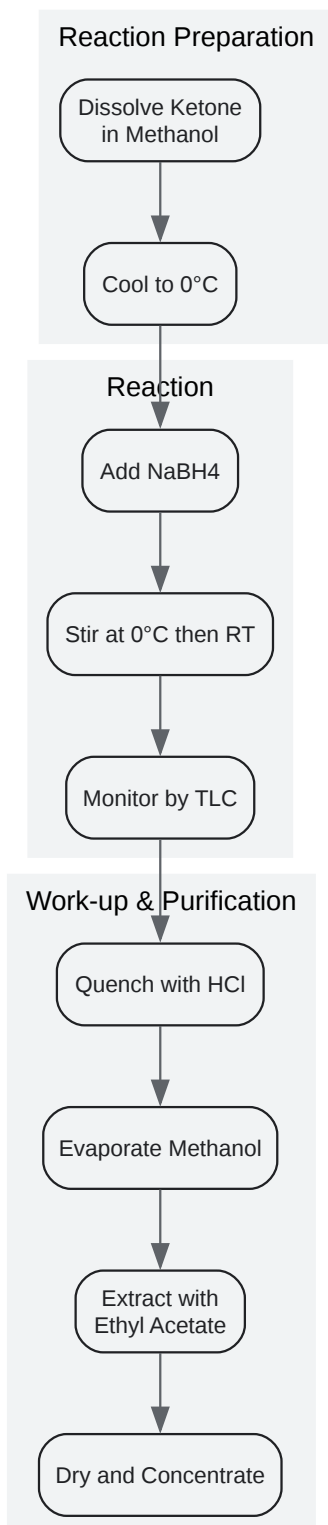
Reduction with Hydride Reagents

The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation. The stereochemical outcome of this reaction is of significant interest.

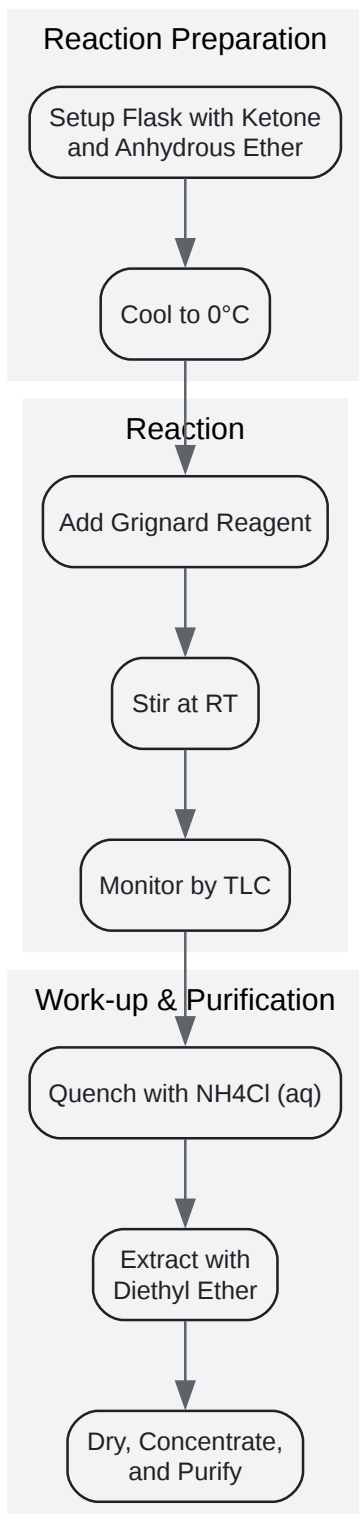
Experimental Protocol: Reduction using Sodium Borohydride

- **Reaction Setup:** In a round-bottom flask, dissolve **3,3,5,5-tetramethylcyclohexanone** (1.0 eq) in methanol.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Slowly add sodium borohydride (NaBH_4) (1.5 eq) portion-wise to the stirred solution.
- **Reaction:** Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by the slow addition of 1 M HCl until the pH is approximately 6-7.
- **Work-up:** Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate to yield 3,3,5,5-tetramethylcyclohexanol.

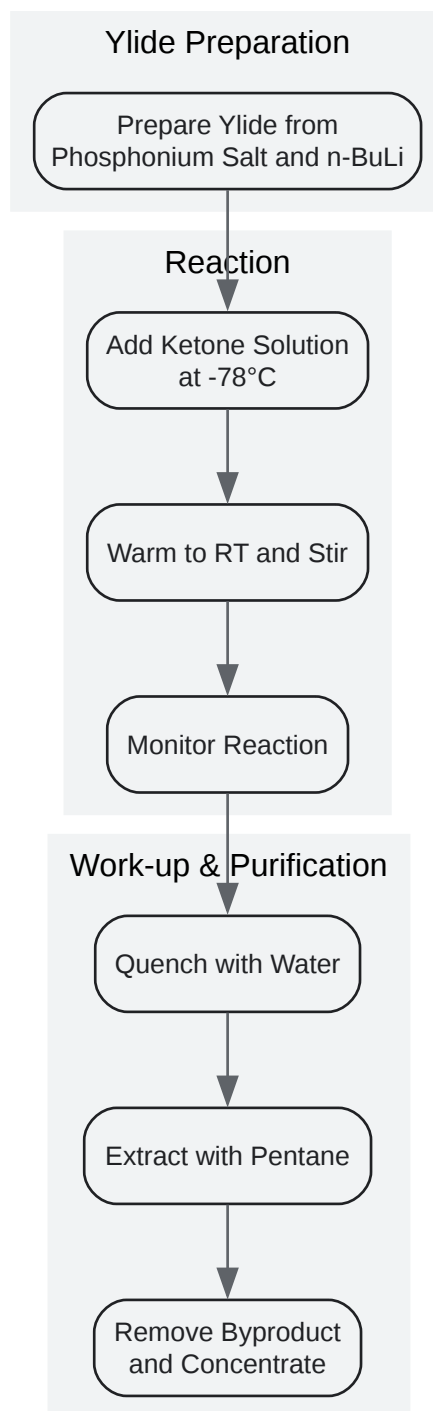
Experimental Workflow: Reduction of 3,3,5,5-Tetramethylcyclohexanone



Experimental Workflow: Grignard Reaction



Experimental Workflow: Wittig Reaction

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